Androsta-5,16-diene-3,17-diol

Description

Classification and Structural Context within C19 Steroids

Steroids are a class of lipids characterized by a specific four-ring carbon skeleton. They are broadly classified based on the number of carbon atoms in their molecular structure. glowm.com Key hormonal classes include C18 steroids (estranes, like estrogens), C21 steroids (pregnanes, like progesterone (B1679170) and corticosteroids), and C19 steroids (androstanes, which include androgens). glowm.comwikipedia.org

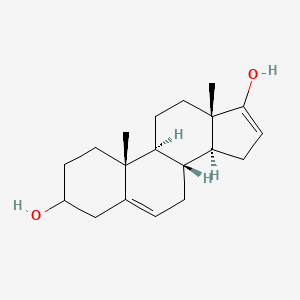

Androsta-5,16-diene-3,17-diol belongs to the C19 steroid group, also known as androstanes. glowm.comfigshare.com The fundamental structure of this class is the androstane (B1237026) nucleus. The specific nomenclature of "this compound" denotes:

Androstane base : A 19-carbon steroid skeleton.

-diene : The presence of two carbon-carbon double bonds.

-5,16- : The locations of these double bonds are between carbon 5 and 6 (a Δ5 steroid) and between carbon 16 and 17.

-3,17-diol : The presence of two hydroxyl (-OH) groups, one at the C3 position and one at the C17 position.

This structure places it among the 16-unsaturated C19 steroids. researchgate.net Research has more frequently focused on a closely related compound, androsta-5,16-dien-3β-ol (ADL), which shares the same C19 androstane core and the characteristic double bonds at positions 5 and 16. researchgate.netresearchgate.net

Table 1: Structural Comparison of Key C19 Steroids This interactive table compares the structural features of this compound with other significant C19 steroids.

| Compound Name | Carbon Skeleton | Key Functional Groups | Double Bond Position(s) |

| This compound | Androstane (C19) | 3-hydroxyl, 17-hydroxyl | C5-C6, C16-C17 |

| Dehydroepiandrosterone (B1670201) (DHEA) | Androstane (C19) | 3β-hydroxyl, 17-keto | C5-C6 |

| Androstenedione (B190577) | Androstane (C19) | 3-keto, 17-keto | C4-C5 |

| Testosterone (B1683101) | Androstane (C19) | 3-keto, 17β-hydroxyl | C4-C5 |

| Androst-5-ene-3β,17β-diol | Androstane (C19) | 3β-hydroxyl, 17β-hydroxyl | C5-C6 |

Positioning within Δ5-Steroid Metabolic Networks

Human steroidogenesis proceeds via two primary, interconnected pathways: the Δ5 and Δ4 pathways. glowm.com The Δ5 pathway is characterized by intermediates that possess a double bond between carbons 5 and 6. glowm.com This pathway is the principal route for androgen production in human adrenal glands and testes. glowm.comnih.gov

The Δ5 pathway begins with cholesterol and proceeds as follows:

Pregnenolone (B344588) is formed from cholesterol.

17α-hydroxypregnenolone is synthesized from pregnenolone by the enzyme CYP17A1 (17α-hydroxylase). glowm.comnih.gov

Dehydroepiandrosterone (DHEA) is subsequently formed from 17α-hydroxypregnenolone through the action of the 17,20-lyase activity of the same CYP17A1 enzyme. glowm.comnih.gov

It is from the central Δ5 precursor, pregnenolone, that the synthesis of 16-unsaturated C19 steroids like this compound diverges. Research on human testicular tissue has shown that androsta-5,16-dien-3β-ol (ADL) is a major and rapidly formed metabolite of pregnenolone. researchgate.netresearchgate.net This conversion is catalyzed by an enzyme activity referred to as 16-ene-synthetase, which is a function of cytochrome P450c17. researchgate.netnih.gov Evidence suggests this may be a direct, single-step conversion from pregnenolone, competing with the established pathway to DHEA. researchgate.netnih.govresearchgate.net

This branch of the Δ5 pathway represents a significant route of C19-Δ5-steroid metabolism, particularly under certain physiological conditions like stress, where an increase in related 16-hydroxyandrost-5-enes has been observed. oup.com

Table 2: Research Findings on the Formation of Androsta-5,16-dien-3β-ol (ADL) This table summarizes key findings from in-vitro metabolism studies.

| Study Focus | Key Findings | Reference |

| Metabolism in Human Testicular Homogenates | ADL is a major early metabolite of pregnenolone, appearing within 1 minute of incubation. | researchgate.net |

| Metabolite Levels | Within 5 minutes of incubation, ADL reached levels (17-23% of added substrate) comparable to the major Δ5-steroids 17α-hydroxypregnenolone and DHEA. | researchgate.net |

| Synthesis Mechanism | Evidence supports a single-step synthesis of ADL from pregnenolone via 16-ene-synthetase, rather than a multi-step process. | nih.govresearchgate.net |

| Comparative Metabolism | The substantial synthesis of ADL was observed in human testicular homogenates but not in those from rats, indicating species-specific pathway preferences. | researchgate.net |

Compound Nomenclature

| Common Name/Abbreviation | Systematic Name |

| This compound | This compound |

| ADL | Androsta-5,16-dien-3β-ol |

| DHEA | Androst-5-en-3β-ol-17-one |

| Androstenedione | Androst-4-ene-3,17-dione |

| Testosterone | 17β-Hydroxyandrost-4-en-3-one |

| Androst-5-ene-3β,17β-diol | Androst-5-ene-3β,17β-diol |

| Pregnenolone | 3β-Hydroxypregn-5-en-20-one |

| 17α-hydroxypregnenolone | 3β,17α-Dihydroxypregn-5-en-20-one |

| Androst-5-ene-3β,16α,17β-triol | Androst-5-ene-3β,16α,17β-triol |

Structure

3D Structure

Properties

Molecular Formula |

C19H28O2 |

|---|---|

Molecular Weight |

288.4 g/mol |

IUPAC Name |

(8R,9S,10R,13S,14S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,6,13-16,20-21H,4-5,7-11H2,1-2H3/t13?,14-,15-,16-,18-,19-/m0/s1 |

InChI Key |

LITQUDNLYZOCOK-HQEMIIEJSA-N |

Isomeric SMILES |

C[C@]12CCC(CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4O)C)O |

Canonical SMILES |

CC12CCC(CC1=CCC3C2CCC4(C3CC=C4O)C)O |

Origin of Product |

United States |

Metabolic Transformations and Enzymatic Processing of Androsta 5,16 Diene 3,17 Diol Analogs

In Vitro Metabolism Studies of 16-Androstenes and Androsta-5-ene-3β,17β-diol

In vitro studies have been instrumental in elucidating the metabolic pathways of 16-androstenes and androsta-5-ene-3β,17β-diol. Research using human and animal tissues has identified the key enzymes and the resulting metabolites, providing insight into their physiological roles. nih.govkarger.comoup.com

Characterization of Enzyme Systems Involved in Δ5-Steroid Metabolism

The metabolism of Δ5-steroids, including androsta-5,16-diene-3,17-diol analogs, is primarily carried out by a group of enzymes known as hydroxysteroid dehydrogenases (HSDs), aromatase, and 5α-reductase. oup.comwikipedia.orgtandfonline.com

Hydroxysteroid Dehydrogenases (HSDs)

HSDs are a family of oxidoreductases that play a crucial role in the biosynthesis and inactivation of steroid hormones by catalyzing the conversion between keto and hydroxy groups at various positions on the steroid nucleus. wikipedia.orgnih.gov

3β-Hydroxysteroid Dehydrogenase/Δ5-Δ4 Isomerase (3β-HSD): This enzyme complex is essential for the biosynthesis of all active steroid hormones. oup.comwikipedia.org It catalyzes the conversion of Δ5-3β-hydroxysteroids to Δ4-ketosteroids. For example, it converts dehydroepiandrosterone (B1670201) (DHEA) to androstenedione (B190577) and androst-5-ene-3β,17β-diol to testosterone (B1683101). oup.comwikipedia.org

17β-Hydroxysteroid Dehydrogenase (17β-HSD): This family of enzymes catalyzes the interconversion of 17-keto and 17β-hydroxysteroids. wikipedia.orgnih.gov For instance, 17β-HSD type 3 is a key enzyme in testosterone formation, converting androstenedione to testosterone. nih.govbioscientifica.com Both human and zebrafish 17β-HSD type 3 can also reduce dehydroepiandrosterone at the C-17 position. nih.gov

Aromatase (CYP19A1)

Aromatase, a member of the cytochrome P450 superfamily, is responsible for the conversion of androgens to estrogens, a process known as aromatization. oup.comnih.gov It catalyzes three successive hydroxylation reactions to convert C19 androgens like androstenedione and testosterone into C18 estrogens, estrone (B1671321) and estradiol, respectively. oup.com This is the rate-limiting step in estrogen synthesis. oup.com

5α-Reductase

This enzyme converts Δ4-3-ketosteroids into their 5α-reduced metabolites. tandfonline.comtandfonline.com For example, it converts testosterone to the more potent androgen, dihydrotestosterone (B1667394) (DHT). tmc.edu There are different types of 5α-reductase, with type 1 being found in the liver and skin, and type 2 predominantly in the prostate. tandfonline.comtandfonline.com Some dehydroepiandrosterone derivatives have been shown to inhibit 5α-reductase activity. tandfonline.comtandfonline.com

Identification of Downstream Metabolites within Steroidogenic Cascades

The enzymatic processing of 16-androstenes and androsta-5-ene-3β,17β-diol results in a variety of downstream metabolites.

Metabolism of 16-Androstenes: In vitro studies with human tissues have shown that 5α-16-androsten-3-one and 5α-16-androsten-3α-ol are interconvertible and can be metabolized further. nih.govkarger.com Urinary metabolites identified after administration of labeled 16-androstenes include 3α-androstenol and traces of 3β-androstenol. karger.comscite.ai Androstanetriol metabolites have also been detected, indicating that hydroxylation can occur after the reduction of ring A. karger.com In pig hepatocytes, androstenone is metabolized to 5α-androst-16-en-3β-ol, a reaction dependent on 3β-HSD, which is then conjugated to form androstenone glucuronide. plos.org

Metabolism of Androsta-5-ene-3β,17β-diol (Androstenediol): Androstenediol (B1197431) is a metabolite of DHEA and a precursor to testosterone. wikipedia.orghmdb.ca Its metabolism can proceed through several pathways. It can be converted to testosterone by 3β-HSD. wikipedia.orgglowm.com In vitro studies using human placenta have shown that dehydroepiandrosterone (a precursor to androstenediol) is metabolized to a wide range of compounds, including androst-5-ene-3β,17β-diol, androstenedione, testosterone, and various estrogens and androstanediols. oup.com Androstenediol and its metabolite 5α-androstane-3β,17β-diol are known to have estrogenic properties. nih.govbohrium.com

The following table summarizes the key enzymes and the resulting metabolites from the parent compounds:

Interactive Table: Enzyme Systems and Metabolites of Androstene Analogs| Parent Compound/Class | Enzyme System | Key Metabolites |

| 16-Androstenes (e.g., 5α-16-androsten-3-one) | 3α/3β-HSD | 5α-16-androsten-3α-ol, 5α-16-androsten-3β-ol |

| Hydroxylases | Androstanetriols | |

| UGTs | Androstenone glucuronide | |

| Androsta-5-ene-3β,17β-diol | 3β-HSD | Testosterone |

| 5α-Reductase | 5α-androstane-3β,17β-diol | |

| Aromatase | Estradiol | |

| Dehydroepiandrosterone (DHEA) | 17β-HSD | Androsta-5-ene-3β,17β-diol |

| 3β-HSD | Androstenedione |

HSD: Hydroxysteroid Dehydrogenase, UGTs: UDP-glucuronosyltransferases

Microbial Biotransformation Methodologies for Androstene Derivatives

Microbial biotransformation offers a cost-effective and environmentally friendly alternative to chemical synthesis for producing steroid intermediates. nih.gov Various microorganisms, particularly filamentous fungi, have been shown to effectively transform androstene derivatives. nih.govresearchgate.net

One of the common reactions is the Baeyer-Villiger oxidation, which is catalyzed by Baeyer-Villiger monooxygenases (BVMOs) and results in the formation of lactones from cyclic ketones. nih.govresearchgate.net For example, the fungus Penicillium vinaceum can convert androstenedione into testololactone (B45059) with high efficiency. mdpi.com

Microbial transformations can also involve hydroxylations at various positions of the steroid nucleus, which is often difficult to achieve through chemical methods. researchgate.net For instance, different fungal species can introduce hydroxyl groups at specific positions on the androstenedione molecule. researchgate.net

The fungus Penicillium vinaceum has been used to study the biotransformation of a range of androstene steroids, including dehydroepiandrosterone and androstenedione. nih.govresearchgate.net These substrates primarily undergo Baeyer-Villiger oxidation to form the corresponding lactones. mdpi.com The introduction of a hydroxyl group at C-19 in the androstenedione structure was found to inhibit the activity of BVMO. nih.govresearchgate.net

The following table provides an overview of microbial transformations of androstene derivatives:

Interactive Table: Microbial Biotransformation of Androstene Derivatives| Microorganism | Substrate | Major Transformation | Product |

| Penicillium vinaceum | Androstenedione | Baeyer-Villiger Oxidation | Testololactone |

| Penicillium vinaceum | Dehydroepiandrosterone | Baeyer-Villiger Oxidation | DHEA Lactone |

| Arthrobacter simplex | Androsta-4-ene-3,17-dione (AD) | Dehydrogenation | Androsta-1,4-diene-3,17-dione (ADD) |

Molecular Interactions with Steroidogenic Enzymes and Nuclear Hormone Receptors

Enzymatic Inhibition Profiles of Androsta-5,16-diene-3,17-diol Derivatives

Derivatives of this compound have been shown to inhibit key enzymes involved in the biosynthesis of potent steroid hormones.

Cytochrome P450 17A1 (CYP17A1) is a critical enzyme in steroidogenesis, responsible for both 17α-hydroxylase and 17,20-lyase activities, which are essential for producing androgens and estrogens. mdpi.comnih.gov Inhibition of this enzyme can significantly alter the production of these hormones. mdpi.comnih.gov Research into natural products has highlighted compounds that can suppress CYP17A1 activity. For instance, the dietary flavone (B191248) Apigenin has been shown to inhibit multiple steroidogenic enzymes, including CYP17A1, in testicular tissue. mdpi.com While direct inhibitory data for this compound itself is limited in the provided search results, the focus on inhibiting CYP17A1 is a major area of research for hormone-dependent cancers. nih.gov

The enzyme 5α-reductase converts testosterone (B1683101) into the more potent androgen, dihydrotestosterone (B1667394) (DHT). wikipedia.orgnih.gov Inhibiting this enzyme is a therapeutic strategy for conditions like benign prostatic hyperplasia and androgenic alopecia. wikipedia.orgnih.gov Both pharmaceutical drugs and various naturally occurring compounds have been identified as inhibitors of 5α-reductase. mdpi.comwikipedia.org For example, the aromatase inhibitor 4-hydroxy-4-androstene-3,17-dione has been shown to inhibit the 5α-reduction of testosterone in prostatic tissue. nih.gov This demonstrates that steroidal compounds can modulate the activity of 5α-reductase, thereby reducing the formation of DHT and its subsequent metabolites like 5α-androstan-3α,17β-diol and 5α-androstan-3β,17β-diol. nih.gov

Advanced Synthetic Methodologies for Androsta 5,16 Diene 3,17 Diol and Its Analogs

Chemoenzymatic and Stereoselective Synthesis Approaches

The synthesis of complex molecules like steroids often presents significant challenges in achieving the desired stereochemistry. Chemoenzymatic strategies, which combine the selectivity of enzymes with the versatility of chemical synthesis, have emerged as powerful tools to overcome these hurdles. acs.orgnih.govbiorxiv.orgresearchgate.net

One notable chemoenzymatic approach involves the use of P450 monooxygenases for the targeted hydroxylation of the steroidal core. acs.org This method allows for the regio- and stereoselective introduction of hydroxyl groups, which can then be further manipulated through chemical reactions. For instance, a two-step chemoenzymatic strategy has been designed for the synthesis of Trenbolone, an anabolic-androgenic steroid, from estra-4,9-diene-3,17-dione. This process utilizes a computationally designed P450 monooxygenase for C11-hydroxylation and a 17-ketosteroid reductase for the subsequent reduction, followed by chemical dehydration. acs.org While not directly applied to Androsta-5,16-diene-3,17-diol, this methodology demonstrates the potential of chemoenzymatic synthesis for the efficient and selective modification of steroidal dienes.

Furthermore, chemoenzymatic strategies have been developed for the synthesis of steroidal drugs from biorenewable phytosterols. nih.govacs.org These methods often involve microbial biotransformation to create key intermediates which can then be converted into the desired steroidal products through chemical synthesis. This approach is not only efficient but also provides a sustainable route to valuable steroidal compounds.

Stereoselective synthesis is crucial in the preparation of androstane (B1237026) analogs to ensure the correct configuration of chiral centers, which is often critical for biological activity. The synthesis of 5α-androstane-3α,16α,17β-triol from 3β-hydroxy-5-androsten-17-one highlights a multi-step chemical synthesis that employs several stereoselective reactions. The process includes catalytic hydrogenation, a Mitsunobu reaction for the inversion of a hydroxyl group, and a reduction with LiAlH4 to yield the desired triol with specific stereochemistry. nih.gov

| Reaction Type | Reagents/Enzymes | Key Transformation | Reference |

| Catalytic Hydrogenation | H2, Pd/C | Reduction of a C=C double bond | nih.gov |

| Mitsunobu Reaction | DEAD, PPh3 | Inversion of a secondary alcohol | nih.gov |

| Reduction | LiAlH4 | Reduction of a ketone to an alcohol | nih.gov |

| Biocatalytic Hydroxylation | P450 Monooxygenase | Regio- and stereoselective C-H oxidation | acs.org |

Functionalization Strategies at C-17 with Heteroaromatic Moieties

The introduction of heteroaromatic moieties at the C-17 position of the androstane skeleton has been a key strategy in the development of new therapeutic agents. These modifications can significantly alter the biological activity of the parent steroid.

A prominent example of this strategy is the synthesis of C-17 benzoazoles and pyrazines as potent inhibitors of the human CYP17 enzyme and as antagonists of the androgen receptor. acs.org The synthesis of these analogs involves key chemical reactions to introduce the heteroaromatic groups. For the synthesis of benzoazole derivatives, a nucleophilic vinylic "addition-elimination" substitution reaction of 3β-acetoxy-17-chloro-16-formylandrosta-5,16-diene with benzoazole nucleophiles is employed. acs.org In the case of pyrazine (B50134) derivatives, a palladium-catalyzed cross-coupling reaction of 17-iodoandrosta-5,16-dien-3β-ol with tributylstannyl diazines is utilized. acs.org

One of the synthesized compounds, 3β-hydroxy-17-(1H-benzimidazole-1-yl)androsta-5,16-diene, demonstrated significant antitumor activity in a human prostate cancer xenograft model, being more effective than castration in suppressing tumor growth. acs.org This highlights the therapeutic potential of C-17 functionalized androstane analogs.

| Heteroaromatic Moiety | Synthetic Method | Starting Material | Reference |

| Benzoazole | Nucleophilic vinylic "addition-elimination" | 3β-acetoxy-17-chloro-16-formylandrosta-5,16-diene | acs.org |

| Pyrazine | Palladium-catalyzed cross-coupling | 17-iodoandrosta-5,16-dien-3β-ol | acs.org |

Derivatization and Substitution Patterns at C-3 and C-16 to Modulate Activity

Modification of the A-ring (C-3 position) and the D-ring (C-16 position) of the androstane nucleus is a common strategy to fine-tune the biological activity of these steroids.

The introduction of different functional groups at C-3 can influence the compound's interaction with target receptors. For instance, the presence of a 3-oxo group is often considered important for antagonizing the androgen receptor by establishing electrostatic interactions within the ligand-binding domain. tbzmed.ac.ir

Derivatization at the C-16 position has also been explored to develop new therapeutic agents. For example, the synthesis of N-cyclohexyl-17-carboxamides with modifications at C-16 has been investigated. tbzmed.ac.ir The introduction of a double bond at the C-16 position can be achieved through various synthetic routes. One approach involves the heterolytic fragmentation of pregnane-16,20-diol derivatives to form androst-16-enes. acs.org

Sophisticated Analytical and Bioanalytical Techniques in Androsta 5,16 Diene 3,17 Diol Research

High-Resolution Mass Spectrometry and Chromatographic Separations (e.g., GC-MS, LC-HRMS, HPLC) for Metabolite Profiling

High-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-high-resolution mass spectrometry (LC-HRMS) are indispensable tools for the separation, identification, and quantification of Androsta-5,16-diene-3,17-diol and its metabolites in complex biological matrices.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the purification and analysis of steroid compounds. For instance, the purity of synthetic derivatives of this compound, such as its 3-acetate 17-trifluoromethanesulfonate, is often assessed using HPLC. This technique allows for the separation of the main compound from any impurities, ensuring the quality of reference standards used in further analytical studies.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile or semi-volatile steroids. Often, steroids are derivatized to increase their volatility and improve their chromatographic behavior. For example, related androstane (B1237026) diols are analyzed as their trimethylsilyl (B98337) (TMS) derivatives, which allows for their separation and identification based on their characteristic mass spectra. The NIST WebBook provides mass spectral data for TMS derivatives of similar compounds, such as Androst-5-ene-3,17-diol, which can serve as a reference for identifying related structures.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) offers high sensitivity and selectivity for the analysis of steroid metabolites in biological fluids. This technique is particularly valuable for identifying and quantifying metabolites without the need for derivatization. In the broader field of steroid analysis, LC-HRMS-based metabolomics workflows have been developed to identify minor steroid metabolites and understand metabolic pathways. This approach combines the separation power of liquid chromatography with the precise mass measurement of high-resolution mass spectrometry to confidently identify known and unknown metabolites.

The following table summarizes the application of these techniques in the analysis of steroids, including derivatives and related compounds of this compound.

| Technique | Application | Sample Type | Key Findings |

| HPLC | Purity assessment | Synthetic compounds | Determination of the purity of this compound derivatives. |

| GC-MS | Identification and quantification | Biological samples (after derivatization) | Analysis of TMS-derivatized androstane diols for structural confirmation. |

| LC-HRMS | Metabolite profiling | Urine, plasma | Identification of novel and known steroid metabolites in complex biological matrices. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including steroids like this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are employed to determine the precise connectivity of atoms and the stereochemistry of the molecule.

The table below illustrates the type of information obtained from NMR spectroscopy in the study of steroids.

| NMR Technique | Information Obtained | Relevance to this compound |

| ¹H NMR | Proton chemical shifts, coupling constants, and signal integrations. | Confirms the presence of specific protons and their local electronic environment. |

| ¹³C NMR | Carbon chemical shifts. | Identifies the number of unique carbon atoms and their functional groups. |

| 2D NMR (e.g., COSY, HSQC, HMBC) | Correlation between protons and carbons. | Establishes the complete molecular structure and connectivity. |

Radiometric and Isotope Labeling Techniques for Pathway Tracing

Radiometric and isotope labeling techniques are powerful tools for tracing the metabolic pathways of steroids. By introducing a labeled version of this compound or its precursors into a biological system, researchers can follow its conversion into various metabolites.

Stable isotope labeling, often with deuterium (B1214612) (²H or D) or carbon-13 (¹³C), is a common strategy. For example, deuterium-labeled analogs of related androstanes, such as 5α-androstane-3α,17β-diol (16,16,17-D₃), are commercially available and used as internal standards in mass spectrometry-based quantification methods. These labeled compounds can also be used in metabolic studies to trace the fate of the steroid backbone.

Radioactive isotopes, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), can also be incorporated into the steroid structure. The metabolism of radioactive 5α-androstane-3β,17β-diol has been studied, providing insights into its conversion and excretion. These studies are fundamental to understanding the biosynthesis and catabolism of androstane diols.

The use of labeled compounds in metabolic research is summarized in the following table.

| Labeling Technique | Isotope | Application |

| Stable Isotope Labeling | ²H (Deuterium), ¹³C | Quantitative analysis by mass spectrometry, metabolic pathway tracing. |

| Radiometric Labeling | ³H (Tritium), ¹⁴C | In vivo and in vitro metabolic studies to track the distribution and transformation of the compound. |

Cell-Based Reporter Assays for Androgenicity and Estrogenicity (e.g., Yeast Androgen Receptor System)

Cell-based reporter assays are crucial for determining the biological activity of steroids, including their potential androgenic and estrogenic effects. These assays utilize genetically modified cells that produce a measurable signal, such as light or a color change, in response to the activation of a specific hormone receptor.

The Yeast Androgen Receptor (AR) System is a well-established bioassay for screening compounds for their ability to activate the androgen receptor. In this system, yeast cells are engineered to express the human androgen receptor and a reporter gene that is activated upon AR binding. This allows for the rapid and sensitive detection of androgenic activity. While specific studies on this compound using this system are not widely published, it represents a key methodology for assessing its potential androgenicity.

Similarly, reporter assays using mammalian cell lines transfected with the estrogen receptor (ERα or ERβ) are used to evaluate estrogenic activity. Studies on related compounds, such as 5α-androstane-3β,17β-diol, have shown that they can bind to and activate estrogen receptors, highlighting the importance of such assays in characterizing the full biological profile of androstane diols.

The table below outlines the principles of these cell-based assays.

| Assay | Principle | Measured Effect |

| Yeast Androgen Receptor System | Ligand-induced activation of the human androgen receptor expressed in yeast, leading to the expression of a reporter gene. | Androgenicity |

| Mammalian Cell Estrogen Receptor Assay | Ligand-induced activation of the human estrogen receptor in mammalian cells, leading to the expression of a reporter gene. | Estrogenicity |

X-Ray Crystallography for Conformation and Binding Site Analysis of Derivatives

The crystal structure of a derivative of Androsta-5,16-diene, specifically (3S)-3-acetoxy-17-(pyridin-3-yl)androsta-5,16-diene (abiraterone acetate), has been determined. researchgate.net This analysis revealed the conformations of the steroid rings: the A, B, and C rings adopt chair, half-chair, and chair conformations, respectively, while the D ring is in an envelope conformation. researchgate.net Such detailed structural information is invaluable for computational modeling and for understanding how these molecules fit into the active sites of enzymes or receptors.

The crystallographic data for this derivative is summarized below.

| Compound | Crystal System | Space Group | Key Structural Features |

| (3S)-3-acetoxy-17-(pyridin-3-yl)androsta-5,16-diene | Orthorhombic | P2₁2₁2₁ | Chair (A, C), Half-chair (B), Envelope (D) ring conformations. researchgate.net |

Investigating the Endogenous Biological Roles of Androsta 5,16 Diene 3,17 Diol in Model Systems

Identification as a Precursor to Semiochemicals (e.g., Sex Pheromone Precursors)

Androsta-5,16-diene-3,17-diol, and more specifically its close relative androsta-5,16-dien-3β-ol, is recognized as a key precursor in the biosynthesis of several semiochemicals, which are chemicals that convey signals between organisms. nih.govoup.comwikipedia.org In humans and boars, androsta-5,16-dien-3β-ol has been identified as a significant early metabolite of pregnenolone (B344588) in testicular tissues. nih.govoup.com This conversion is a critical step in the pathway leading to the production of odorous 16-androstene steroids that function as pheromones. wikipedia.org

These 16-androstene steroids, including the potent androstenone and androstenol (B1195071), are responsible for the characteristic musky component of axillary odor. wikipedia.org Androsta-5,16-dien-3β-ol is synthesized from pregnenolone through the action of the enzyme CYP17A1, which possesses 16-ene-synthetase activity. wikipedia.org Subsequently, it is converted to androstadienone by the enzyme 3β-hydroxysteroid dehydrogenase. wikipedia.org The levels of these compounds can vary, with male sweat containing significantly more androstenone than female sweat, a difference attributed to variations in the production of androstadienol and androstadienone. wikipedia.org

The following table summarizes the key steroids involved in this pathway and their relationships.

| Compound Name | Role |

| Pregnenolone | Initial Precursor |

| Androsta-5,16-dien-3β-ol | Key Intermediate/Pheromone Precursor |

| Androstadienone | Pheromone Precursor |

| Androstenone | Odorous Pheromone |

| Androstenol | Odorous Pheromone |

This table illustrates the progression from a general steroid precursor to specific, biologically active pheromones.

Participation in Broader Steroid Hormone Cascades as an Intermediate

Beyond its role in semiochemical synthesis, this compound, often referred to as androstenediol (B1197431), is an important intermediate in the broader cascade of steroid hormone biosynthesis. wikipedia.orgnih.gov It is a direct metabolite of dehydroepiandrosterone (B1670201) (DHEA), one of the most abundant circulating steroid hormones in humans. wikipedia.org The conversion of DHEA to androstenediol is a key step in the pathway that ultimately leads to the production of testosterone (B1683101). nih.gov

The following table outlines the position of this compound in the steroid hormone cascade.

| Precursor | Intermediate | Product |

| Dehydroepiandrosterone (DHEA) | Androst-5-ene-3β,17β-diol | Testosterone |

This table demonstrates the role of Androst-5-ene-3β,17β-diol as a critical link between DHEA and testosterone.

Characterization of Specific Cellular and Molecular Effects in In Vitro Models

In vitro studies using various cell models have begun to characterize the specific cellular and molecular effects of this compound and its metabolites. These studies have revealed a range of activities, from influencing cell proliferation to modulating inflammatory responses.

Research on cancer cell lines has shown that Androst-5-ene-3β, 17α-diol can have an antiproliferative effect at higher concentrations. semanticscholar.org For instance, in mouse and human mammary tumor cells, higher doses of this steroid were observed to inhibit cell proliferation. semanticscholar.org Conversely, some studies have noted a biphasic effect, where lower concentrations may have a different impact on cell growth. semanticscholar.org

Furthermore, androst-5-ene-3β,17β-diol has been shown to interact with both estrogen and androgen receptors. nih.gov Studies have demonstrated that this compound can stimulate the proliferation of estrogen receptor-positive breast cancer cells, an effect that can be inhibited by anti-androgens. nih.gov This suggests a complex interplay between different hormonal signaling pathways.

In the context of inflammation, the androgen derivative 5α-androstane-3β,17β-diol, a metabolite of dihydrotestosterone (B1667394), has been shown to inhibit inflammatory responses in human endothelial cells and in the aortas of mice. researchgate.net This compound was found to counteract the pro-inflammatory gene expression induced by tumor necrosis factor-alpha (TNF-α) and lipopolysaccharide (LPS). researchgate.net

The following table summarizes some of the observed in vitro effects of this compound and its related compounds.

| Compound | Cell Model | Observed Effect |

| Androst-5-ene-3β, 17α-diol | Mouse and human mammary tumor cells | Antiproliferative at high concentrations |

| Androst-5-ene-3β,17β-diol | Estrogen receptor-positive breast cancer cells | Stimulated proliferation |

| 5α-androstane-3β,17β-diol | Human endothelial cells and mouse aorta | Inhibition of inflammatory response |

This table provides a snapshot of the diverse cellular effects of this compound and its metabolites in various experimental settings.

Emerging Research Frontiers and Methodological Advancements for Androsta 5,16 Diene 3,17 Diol

Untangling Complex Metabolic Networks and Undiscovered Biotransformations

The metabolic fate of Androsta-5,16-diene-3,17-diol is part of a complex and interconnected network of steroid biotransformation. Research into related androgens and their metabolic pathways provides a model for understanding the potential conversions that this compound may undergo. For instance, studies on the metabolism of structurally similar compounds, such as 5α-androstane-3α,17β-diol and 5α-androstane-3β,17β-diol, in human prostatic tissue have revealed efficient interconversions. When administered to patients with benign prostatic hypertrophy, the 3α-isomer was rapidly converted to 5α-dihydrotestosterone (5α-DHT), while the 3β-isomer also showed substantial bioconversion to 5α-DHT. nih.gov The 3α-diol administration also led to the formation of the 3β-diol, whereas the reverse conversion was insignificant. nih.gov

Biotransformation studies using microbial systems are a powerful tool for identifying novel metabolites that may also occur in mammalian systems. Fungi, such as Fusarium oxysporum, have been shown to transform dihydrotestosterone (B1667394) into various hydroxylated and dehydrogenated derivatives. oaepublish.com Similarly, fermentation of (+)-androst-4-ene-3,17-dione with Curvularia lunata yields five different oxidative and reductive metabolites. bohrium.com These microbial models highlight the potential for diverse enzymatic modifications, including hydroxylation and oxidation-reduction reactions, which could also be relevant for the metabolism of this compound, leading to a wide array of biologically active products.

Table 1: Examples of Steroid Biotransformations by Fungal Cultures

| Original Compound | Fungal Species | Resulting Metabolites |

|---|---|---|

| (+)-androst-4-ene-3,17-dione | Curvularia lunata | Androsta-1,4-diene-3,17-dione, 17β-hydroxyandrosta-1,4-dien-3-one, 11α-hydroxyandrost-4-ene-3,17-dione, 11α,17β-dihydroxyandrost-4-en-3-one, 15α-hydroxyandrosta-1,4-dien-17-one bohrium.com |

| Dihydrotestosterone | Fusarium oxysporum | 1α-hydroxy-androst-1,4-dien-3,17-dione, androst-1,4-dien-3,17-dione, 17β-hydroxyandrosta-1,4-dien-3-one, 7α,17β-di-hydroxyandrosta-1,4-dien-3-one oaepublish.com |

Development of Advanced Synthetic Strategies for Novel Analogues

The development of advanced synthetic strategies has facilitated the creation of novel analogues of this compound, designed for specific research and therapeutic purposes. A key area of focus is the synthesis of derivatives that can act as potent and specific enzyme inhibitors. For example, 3β-hydroxy-17-(1H-1,2,3-triazol-1-yl)androsta-5,16-diene (VN/87-1) has been synthesized as a novel steroidal inhibitor of human testicular 17-alpha-hydroxylase/C(17,20)-lyase, an important enzyme in androgen synthesis. nih.gov Another synthetic analogue, (3-beta)-17-(3-Pyridinyl)-androsta-5,16-dien-3-ol, represents a class of compounds being investigated for their biological activity. nih.gov

Furthermore, synthetic chemistry is crucial for creating reagents for bioanalytical assays. The synthesis of conjugates, such as the 11α-hemiglutaryl derivative of 5α-androstane-3α,17β-diol 17-glucuronide conjugated to bovine serum albumin, is essential for raising specific antibodies for use in radioimmunoassays. nih.gov Similarly, a simple and efficient method for preparing 5α-androstane-3α,17β-diol 17-O-glucuronide N-histaminyl amide has been developed for the construction of immunoanalytical kits. nih.gov These synthetic advancements are critical for enabling the specific detection and quantification of these steroids and their metabolites. The use of deuterated standards, such as 5-Androsten-3beta,17beta-diol-16,16,17-D3, is another vital application of synthetic chemistry, providing essential internal standards for mass spectrometry-based quantification. nih.gov

In-Depth Mechanistic Studies of Enzyme and Receptor Interactions

Detailed mechanistic studies have begun to clarify the interactions of this compound and its metabolites with key cellular proteins, particularly steroid hormone receptors. Androst-5-ene-3β,17β-diol (an isomer of the subject compound) is known to possess estrogenic properties and interacts with both estrogen receptors (ER) and androgen receptors (AR). nih.gov Studies in human breast cancer cells have demonstrated that it can stimulate cell proliferation via ERs, similar to estradiol, but can also inhibit estrogen-stimulated growth via ARs. nih.gov

The relative binding affinities of various steroids to these receptors have been quantified, showing a complex interplay. For the estrogen receptor, the binding preference is Estradiol (E2) > Estrone (B1671321) (E1) > Androst-5-ene-3β,17β-diol. For the androgen receptor, the preference is Dihydrotestosterone (DHT) > Testosterone (B1683101) > 5α-androstane-3β,17β-diol > Androst-5-ene-3β,17β-diol. nih.gov

A metabolite of DHT, 5α-androstane-3β,17β-diol (3β-diol), has been identified as a physiological ligand for ERβ. nih.gov In prostate tissue, where concentrations of 3β-diol are much higher than estradiol, it has been shown to be a potent modulator of ERβ expression. Studies in rats demonstrated that replacement with 3β-diol after castration induced the highest levels of ERβ protein, suggesting a functional role for this metabolite in autoregulating its own receptor. nih.gov

Table 2: Relative Binding Affinity of Steroids to Estrogen and Androgen Receptors

| Steroid | Receptor Binding Preference |

|---|---|

| Estrogen Receptor (ER) | E2 > Estrone (E1) > Androst-5-ene-3β,17β-diol > 5α-androstane-3β,17β-diol > Testosterone (T) > DHT nih.gov |

Exploration of New Bioanalytical Approaches for Detection and Quantification

The accurate detection and quantification of this compound and related steroids in biological matrices are critical for understanding their physiological roles. While traditional methods like radioimmunoassays (RIAs) have been used, they can sometimes be limited by cross-reactivity with other steroids. nih.govnih.gov

Modern bioanalytical approaches, particularly mass spectrometry, have significantly advanced the field. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a preferred method due to its high sensitivity and specificity, allowing for the simultaneous quantification of multiple steroids from a single sample. nih.govmsacl.orgplos.orgresearchgate.net Validated LC-MS/MS methods can now quantify a panel of seven or more steroids, including androst-5-ene-3β, 17β-diol, in serum with low quantification limits (e.g., 100 pg/mL). nih.gov These methods often require efficient sample preparation, such as liquid-liquid extraction, and chromatographic separation to resolve structurally similar and isobaric molecules. msacl.org

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique used for steroid analysis. A method involving gas chromatography-selected ion monitoring has been used to measure 5α-androstane-3α,17β-diol and 5α-androstane-3β,17β-diol in human plasma. nih.gov The advantage of mass spectrometry-based methods over immunoassays is their greater specificity, which is crucial when analyzing samples from individuals undergoing certain therapies, as some drugs can interfere with immunoassays, leading to falsely elevated results. nih.gov The development of these robust and sensitive analytical techniques is fundamental to advancing research into the complex roles of this compound.

Table 3: Comparison of Bioanalytical Methods for Steroid Detection

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Radioimmunoassay (RIA) | Competitive binding of a radiolabeled antigen and an unlabeled antigen to a limited amount of antibody. | High sensitivity. | Potential for cross-reactivity with other steroids nih.gov; handling of radioactive materials. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection based on mass-to-charge ratio. | High specificity and sensitivity. | Often requires derivatization of the steroid molecules. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.